

Ro-31-8425 solubility in DMSO and other organic solvents

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Compound of Interest

Compound Name: Ro-31-8425

Cat. No.: B1212692

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Application Notes and Protocols for Ro-31-8425

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-31-8425 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1] As an ATP-competitive inhibitor, it demonstrates significant reversible inhibition of several PKC isozymes, playing a crucial role in the investigation of PKC-mediated signaling pathways.[1] Understanding the solubility of this compound in various solvents is critical for its effective use in in-vitro and in-vivo experimental settings. These application notes provide a summary of the available solubility data for **Ro-31-8425**, detailed protocols for its use, and a diagram of its implicated signaling pathway.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₂₄ N ₄ O ₂
Molecular Weight	424.49 g/mol
Appearance	Red to orange-red solid
Storage	Store at 2-8°C

Solubility Data

The solubility of a compound is a critical parameter for designing and reproducing experiments. The following table summarizes the known solubility of **Ro-31-8425** in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.

Solvent	Concentration	Notes
DMSO (Dimethyl Sulfoxide)	10 mg/mL[1]	-
Water	1 mg/mL	-
Ethanol	Data not readily available	It is recommended to determine the solubility empirically before preparing stock solutions.
Methanol	Data not readily available	It is recommended to determine the solubility empirically before preparing stock solutions.
Acetonitrile	Data not readily available	It is recommended to determine the solubility empirically before preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **Ro-31-8425** in DMSO.

Materials:

- **Ro-31-8425** powder
- Anhydrous DMSO

- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure:

- **Weighing the Compound:** Accurately weigh a precise amount of **Ro-31-8425** powder. For a 10 mM stock solution, you will need 4.245 mg of **Ro-31-8425** for every 1 mL of DMSO.
- **Dissolving the Compound:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the **Ro-31-8425** powder.
- **Mixing:** Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Protocol 2: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of **Ro-31-8425** in an aqueous buffer, a critical step for cell-based assays.

Materials:

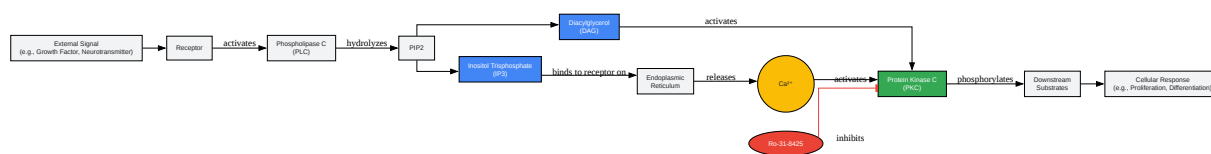
- **Ro-31-8425** (10 mM stock in 100% DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well clear-bottom microplate
- Plate reader with nephelometry or UV-Vis absorbance capabilities
- Multichannel pipette

Procedure:

- **Preparation of Standards:** Create a standard curve by performing serial dilutions of the 10 mM DMSO stock solution in DMSO.
- **Sample Preparation:** Add 2 μ L of the 10 mM DMSO stock solution to multiple wells of the 96-well plate.
- **Buffer Addition:** Add 198 μ L of PBS to each well containing the compound, resulting in a final concentration of 100 μ M with 1% DMSO.
- **Incubation:** Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.
- **Measurement:** Measure the turbidity or absorbance of each well using a plate reader. An increase in turbidity or absorbance compared to a DMSO-only control indicates precipitation.
- **Data Analysis:** The highest concentration that remains in solution without precipitation is considered the kinetic solubility. This can be more accurately quantified by centrifuging the plate to pellet any precipitate and measuring the concentration of the supernatant via HPLC or UV-Vis spectroscopy against a standard curve.

Signaling Pathway

Ro-31-8425 is a potent inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are key components of various signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. The diagram below illustrates the canonical PKC signaling pathway and the point of inhibition by **Ro-31-8425**.

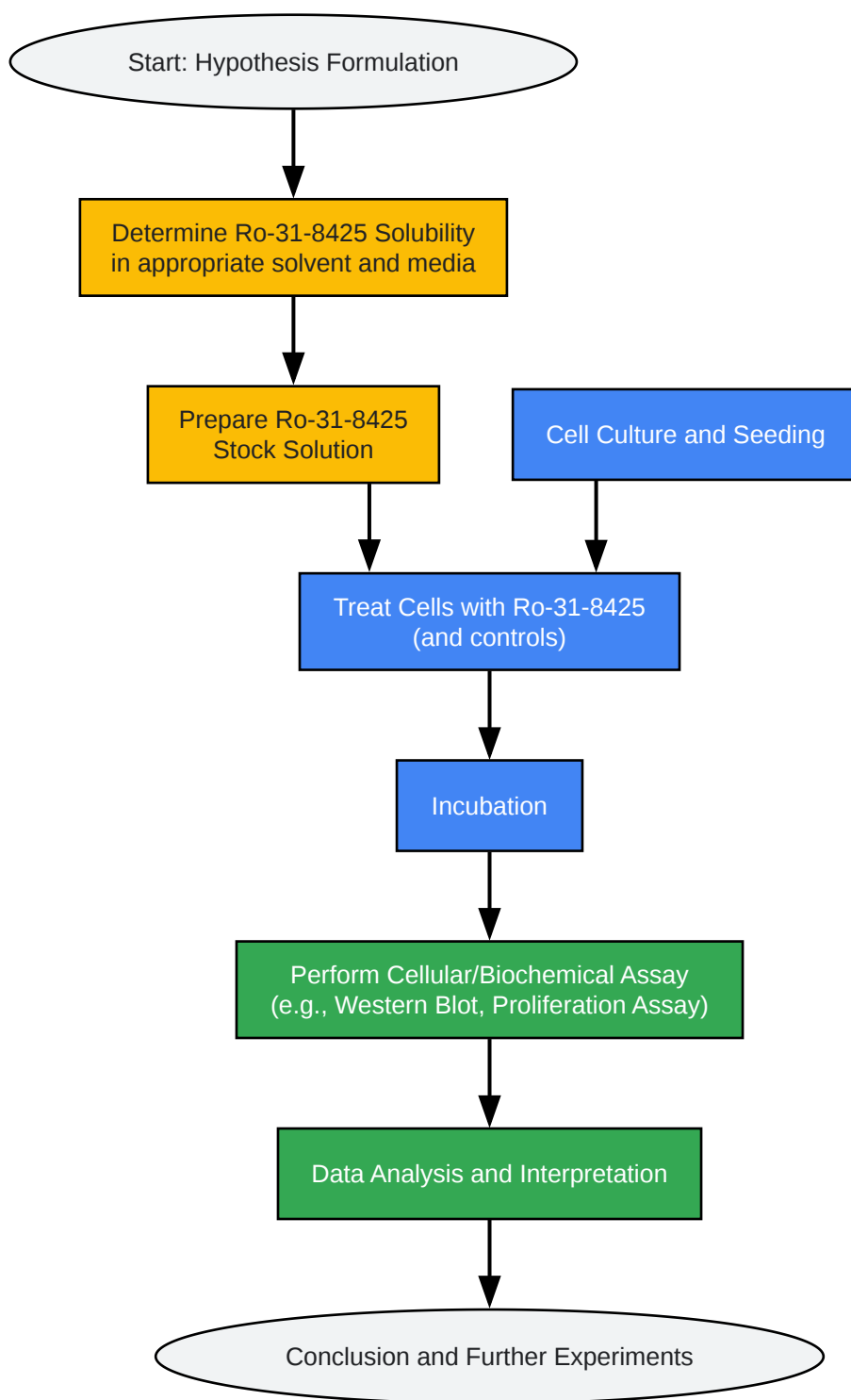


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Ro-31-8425 inhibits PKC, blocking downstream signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of **Ro-31-8425** on a cellular process.



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Workflow for studying the effects of **Ro-31-8425**.

Safety Precautions

Ro-31-8425 is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

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References

- 1. Ro-31-8425 [sigmaaldrich.com]
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